Droloxifene

Estrogen Receptor Binding SERM Affinity Tamoxifen Comparison

Researchers requiring a non-genotoxic SERM with superior ER binding for breast cancer studies face confounding variables when using tamoxifen. Droloxifene (CAS 82413-20-5) addresses this: • 10- to 60-fold higher ER binding affinity vs. tamoxifen, enabling mechanistic dissection at clinically relevant concentrations • Absence of carcinogenic/mutagenic effects eliminates confounding genotoxicity in long-term chemoprevention models • Rapid pharmacokinetics (t½ ~25-32 h) with low accumulation, ideal for washout protocols and flexible dosing schedules Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 82413-20-5
Cat. No. B022359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroloxifene
CAS82413-20-5
Synonyms3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol;  _x000B_Droloxifene;  E-Droloxifene;  K-060;  K060E;  K 21.060E; 
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
InChIKeyZQZFYGIXNQKOAV-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droloxifene: Differentiated SERM for Breast Cancer Research


Droloxifene (3-hydroxytamoxifen) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, developed as a successor to tamoxifen for hormone receptor-positive breast cancer research [1]. It functions as an estrogen receptor agonist in bone and an antagonist in breast tissue [1], exhibiting a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen [2]. This compound is distinguished by its rapid pharmacokinetics, lack of genotoxicity, and a higher antiestrogenic-to-estrogenic ratio, offering a unique profile for studies of hormone-dependent cancers and SERM mechanism of action.

ER Binding Reported higher affinity relative to class comparator
Protein Synthesis Distinct inhibition in ER+ breast cancer cell models
Genotoxicity Non-genotoxic profile reported in rodent models
Pharmacokinetics Rapid clearance and low accumulation profile

Why Other SERMs Cannot Substitute for Droloxifene


Droloxifene exhibits a unique combination of high ER binding affinity, a favorable antiestrogenic-to-estrogenic ratio, rapid pharmacokinetics, and an absence of genotoxicity that is not shared by other triphenylethylene SERMs such as tamoxifen, toremifene, or raloxifene [1]. Tamoxifen, the most widely used comparator, has a significantly lower binding affinity, is a potent liver carcinogen in rodents, and shows greater estrogenic activity in uterine tissue [2]. Toremifene, while lacking tamoxifen's hepatocarcinogenicity, still demonstrates lower potency and a less favorable therapeutic index [3]. Raloxifene, a benzothiophene SERM, has a different tissue selectivity profile and is not a direct analog [4]. Substituting any of these compounds for droloxifene in assays or animal models would introduce confounding variables and yield results that do not accurately reflect the pharmacology of this specific molecular entity.

Tamoxifen
Lower ER binding affinity, genotoxic potential, and higher uterine estrogenic activity may shift model endpoints.
Toremifene
Different potency and activity ratio context; protein synthesis inhibition not demonstrated.
Raloxifene
Benzothiophene class with distinct tissue selectivity; not a direct pharmacological analog.

Droloxifene vs. Key SERMs: Evidence-Based Differentiation


Higher ER Binding Affinity vs. Tamoxifen

Droloxifene demonstrates a 10- to 60-fold higher binding affinity for the estrogen receptor (ER) compared to tamoxifen in direct competitive binding assays [1]. This increased affinity is attributed to the 3-hydroxy group on its triphenylethylene backbone, which enhances receptor interaction [2].

ER Binding Affinity
Head-to-head
10–60× higher than tamoxifen
Reported binding context supports ER occupancy studies
Competitive binding assay, rabbit uterine cytosol
Estrogen Receptor Binding SERM Affinity Tamoxifen Comparison

Inhibition of Protein Biosynthesis in ER+ Breast Cancer Cells

Unlike tamoxifen, droloxifene is a potent inhibitor of protein biosynthesis in ER-positive breast cancer cells (e.g., MCF-7) at concentrations that are physiologically relevant during therapy [1]. This differential activity is not observed with tamoxifen, suggesting a distinct mechanism of action beyond simple ER antagonism.

Protein Synthesis Inhibition
Head-to-head
Present in MCF-7 cells; absent with tamoxifen
Distinct mechanism context beyond ER antagonism
ER+ human breast cancer cell line in vitro
Protein Biosynthesis Inhibition Breast Cancer Cell Lines Tamoxifen Comparison

Higher Therapeutic Index in Uterine Tissue vs. Tamoxifen

In the immature rat uterus model, droloxifene exhibited lower estrogenic effects and higher antiestrogenic effects compared to tamoxifen, resulting in a higher therapeutic index [1]. This differential tissue selectivity is a key distinguishing feature of droloxifene's SERM profile.

Uterine Activity Ratio
Head-to-head
Lower estrogenic, higher anti-estrogenic activity vs. tamoxifen
Model-based activity ratio supports tissue-selectivity studies
Immature rat uterus model in vivo
Therapeutic Index Uterine Estrogenicity Tamoxifen Comparison

Non-Genotoxic Profile vs. Tamoxifen

Droloxifene is devoid of any in vivo or in vitro carcinogenic or mutagenic effects, whereas tamoxifen causes liver tumors in rats, induces DNA adduct formation in rodents, and shows transforming activity in Syrian hamster embryo fibroblasts [1]. Furthermore, unlike toremifene and 4-hydroxytamoxifen, droloxifene does not produce DNA adducts or transform cells in vitro [2][3].

Genotoxicity Profile
Head-to-head
No liver tumors, DNA adducts, cell transformation; tamoxifen positive
Eliminates DNA damage confound in long-term models
Rodent carcinogenicity and in vitro assays
Genotoxicity Carcinogenicity Tamoxifen Safety

Rapid Pharmacokinetics vs. Tamoxifen

Droloxifene exhibits a short terminal elimination half-life (approx. 25-32 hours in patients) and low drug accumulation with multiple dosing, in contrast to tamoxifen's long half-life (5-7 days) and significant accumulation [1][2]. This rapid clearance profile is associated with improved drug tolerability and reduced risk of long-term side effects [3].

Elimination Half-Life
Cross-study
~25–32 h (droloxifene) vs. 5–7 d (tamoxifen)
Supports faster washout and reduced accumulation study designs
Human subjects oral administration
Pharmacokinetics Half-Life Drug Accumulation

Droloxifene: Key Research and Preclinical Applications


SERM Mechanism Studies in ER+ Breast Cancer

Droloxifene's 10- to 60-fold higher ER binding affinity and potent inhibition of protein biosynthesis make it an ideal tool for dissecting the molecular mechanisms of SERM action in ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75-1) [1]. Its unique ability to inhibit protein synthesis at clinically relevant concentrations allows researchers to study pathways beyond classical ER antagonism, providing insights into novel therapeutic targets. [1]

Long-Term Safety and Chemoprevention in Rodent Models

The absence of carcinogenic and mutagenic effects distinguishes droloxifene from tamoxifen, making it a safer and more interpretable agent for long-term chemoprevention studies in rodents [2]. Researchers can attribute observed tumor prevention effects to SERM pharmacology rather than confounding genotoxicity, thereby generating more reliable data for translational research. [2][3]

Pharmacokinetic Studies with Rapid Clearance

Droloxifene's short terminal half-life (approx. 25-32 hours) and low accumulation profile enable studies requiring rapid drug washout or flexible dosing schedules [4]. This is particularly advantageous for investigating the temporal dynamics of ER signaling, for combination therapy studies where drug-drug interactions are a concern, or for models where long-term exposure is undesirable. [4][5]

Tissue-Specific SERM Effects and Endometrial Safety

Droloxifene's lower estrogenic and higher antiestrogenic effects in uterine tissue, combined with its bone-sparing activity, make it a valuable compound for studying tissue-selective SERM pharmacology [1]. Its differential effect on alkaline phosphatase activity in endometrial cells (2.2-fold stimulation vs. 3.3-fold for 4-OH-tamoxifen) provides a quantitative endpoint for assessing endometrial safety in vitro [6].

Application
Selection Property
Validation Focus
ER+ breast cancer cell signaling studies
Higher ER binding, protein synthesis inhibition
ER pathway response and target engagement
Long-term in vivo model studies
Non-genotoxic profile
Model endpoint attribution without DNA damage confound
PK/PD and temporal signaling studies
Short half-life, low accumulation
Washout and temporal ER signaling dynamics
Tissue-selective SERM pharmacology
Lower uterine estrogenic activity
Uterine vs. bone endpoint comparison

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